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Compound of Interest

Compound Name: 3-Phenyl-1H-indene

Cat. No.: B3113616 Get Quote

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for the aromatic hydrocarbon 3-phenyl-1H-indene, providing a crucial

resource for researchers in synthetic chemistry and drug development.

This technical guide presents a comprehensive overview of the key spectroscopic data for 3-
phenyl-1H-indene, a molecule of interest in organic synthesis and medicinal chemistry. The

compilation of its ¹H NMR, ¹³C NMR, IR, and mass spectral data provides a foundational

dataset for its identification, characterization, and further application in research and

development.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for 3-phenyl-1H-
indene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 3-phenyl-1H-indene[1][2]
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.60−7.58 m 3H Phenyl H

7.52 d 7.2 1H Indene H

7.46−7.42 m 2H Phenyl H

7.35-7.23 m 3H Indene H

6.61 q 2.5 1H Indene H (vinyl)

3.53 d 2.4 2H Indene CH₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for 3-phenyl-1H-indene[2]
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Chemical Shift (δ) ppm

145.10

144.11

143.95

136.63

131.10

128.84

128.31

127.70

126.29

124.99

124.25

120.45

38.31

Solvent: CDCl₃, Referenced to the solvent signal.

Infrared (IR) Spectroscopy
Due to the limited availability of a published IR spectrum for 3-phenyl-1H-indene, the following

table presents the expected characteristic absorption bands based on its functional groups.

Table 3: Predicted Infrared (IR) Absorption Bands for 3-phenyl-1H-indene
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3100-3000 Medium C-H Stretch Aromatic/Vinylic C-H

2950-2850 Medium C-H Stretch Aliphatic C-H (CH₂)

1600, 1495, 1450 Medium-Strong C=C Stretch Aromatic Ring

~1640 Medium C=C Stretch Vinylic C=C

900-675 Strong C-H Bend
Aromatic C-H (out-of-

plane)

Mass Spectrometry (MS)
The mass spectrum of 3-phenyl-1H-indene is expected to show a prominent molecular ion

peak and fragmentation patterns characteristic of aromatic and unsaturated systems.

Table 4: Predicted Mass Spectrometry Data for 3-phenyl-1H-indene

m/z Relative Intensity Assignment

192 High [M]⁺ (Molecular Ion)

191 Moderate [M-H]⁺

115 Moderate [C₉H₇]⁺ (Indenyl cation)

77 Moderate [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following sections detail the general methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz

for ¹H NMR). The sample is prepared by dissolving approximately 5-10 mg of the compound in
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about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.

[3] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift

referencing (δ = 0.00 ppm).[3] The spectrometer's magnetic field is locked onto the deuterium

signal of the solvent to ensure field stability. Shimming is performed to optimize the

homogeneity of the magnetic field and improve spectral resolution. For ¹H NMR, standard pulse

sequences are used to acquire the free induction decay (FID), which is then Fourier

transformed to obtain the spectrum. For ¹³C NMR, proton-decoupled spectra are typically

acquired to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are obtained using a Fourier-transform infrared spectrometer. For solid samples,

a small amount of the compound can be finely ground with potassium bromide (KBr) and

pressed into a thin, transparent pellet.[4] Alternatively, a thin film of the sample can be cast onto

a salt plate (e.g., NaCl or KBr) from a volatile solvent. For liquid samples, a drop can be placed

between two salt plates.[4] The attenuated total reflectance (ATR) technique is also commonly

used, where the sample is placed in direct contact with a high-refractive-index crystal (e.g.,

diamond or zinc selenide).[5] A background spectrum of the empty sample compartment or the

clean ATR crystal is recorded first and automatically subtracted from the sample spectrum to

remove contributions from atmospheric gases (CO₂, H₂O) and the instrument optics.[6] The

spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)

source. A small amount of the sample is introduced into the instrument, often via a direct

insertion probe or after separation by gas chromatography (GC).[2][7][8] In the EI source, the

sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to

ionize and fragment.[2][7][8] The resulting positive ions are then accelerated into a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their

mass-to-charge ratio (m/z).[9][10] A detector then records the abundance of each ion, and the

data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.rsc.org/suppdata/d3/cc/d3cc01093g/d3cc01093g1.pdf
https://www.rsc.org/suppdata/d3/cc/d3cc01093g/d3cc01093g1.pdf
https://www.research-collection.ethz.ch/bitstreams/5006aa24-e0b0-4157-8f1c-48e2ce366e5b/download
https://www.research-collection.ethz.ch/bitstreams/5006aa24-e0b0-4157-8f1c-48e2ce366e5b/download
https://spectrabase.com/spectrum/9B5XwO7cCdF
https://files01.core.ac.uk/download/pdf/35457636.pdf
https://knowledge.uchicago.edu/record/5114/files/anie202213041-sup-0001-misc_information.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8433792/
https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/Estimating%20the%201H%20shifts%20of%20aryl%20H-atoms.pdf
https://knowledge.uchicago.edu/record/5114/files/anie202213041-sup-0001-misc_information.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8433792/
https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/Estimating%20the%201H%20shifts%20of%20aryl%20H-atoms.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C16618727&Mask=80
https://www.researchgate.net/publication/258210295_Alkylation_of_1-indanone_3-phenyl-1H-indene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3113616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 3-phenyl-1H-indene.

General Workflow for Spectroscopic Analysis of 3-Phenyl-1H-indene
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A flowchart of the spectroscopic analysis process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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